The synthesis of 2-hydroxy-4-propionamidobenzoic acid can be achieved through several methods, primarily involving the reaction of 2-hydroxy-4-aminobenzoic acid with propionic anhydride or propionyl chloride in the presence of a base. A common approach includes the following steps:
This method is efficient and yields high purity levels of the target compound, making it suitable for further applications in research and industry .
The molecular structure of 2-hydroxy-4-propionamidobenzoic acid consists of a benzene ring substituted with a hydroxyl group at the ortho position and a propionamide group at the para position. The key structural features include:
The three-dimensional arrangement allows for potential hydrogen bonding due to the hydroxyl group, which may enhance solubility in polar solvents .
2-Hydroxy-4-propionamidobenzoic acid can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in pharmaceuticals and materials science .
The mechanism of action for 2-hydroxy-4-propionamidobenzoic acid is primarily related to its interactions with biological targets, particularly enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain phosphatases, akin to other benzoic acid derivatives. This inhibition could modulate signaling pathways associated with cell growth and differentiation.
The compound's ability to form hydrogen bonds through its hydroxyl group enhances its affinity for target proteins, potentially leading to significant biological effects .
The physical properties of 2-hydroxy-4-propionamidobenzoic acid include:
Chemically, it exhibits stability under normal conditions but may decompose upon prolonged exposure to heat or strong acids .
2-Hydroxy-4-propionamidobenzoic acid has several applications in scientific research:
2-Hydroxy-4-propionamidobenzoic acid is a benzoic acid derivative structurally analogous to oat-derived avenanthramides (Avns)—phenolic alkaloids biosynthesized via stress-inducible pathways in Avena sativa. In oats, Avn biosynthesis initiates with phenylalanine ammonia-lyase (PAL) converting phenylalanine to trans-cinnamic acid, followed by hydroxylation to p-coumaric acid. The enzyme 4-coumarate-CoA ligase (4CL) then activates p-coumaric acid to its CoA thioester. Hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), a BAHD acyltransferase, catalyzes the conjugation of p-coumaroyl-CoA (donor) with 5-hydroxyanthranilic acid (acceptor) to form Avn A. Subsequent modifications involve caffeoyl-CoA O-methyltransferase (CCoAOMT) methylating Avn C to yield Avn B [1] [9].
Unlike natural Avns, which incorporate hydroxycinnamoyl groups (e.g., coumaroyl, caffeoyl), 2-hydroxy-4-propionamidobenzoic acid features a propionamide substituent at the C4 position of the benzoic acid ring. This modification replaces the phenylpropanoid-derived moiety with a short-chain aliphatic acyl group, likely synthesized via chemical acylation of 4-amino-2-hydroxybenzoic acid or enzymatic reengineering of the HHT substrate specificity. The propionyl group alters hydrophobicity (clogP = 1.82) and hydrogen-bonding capacity compared to Avns, impacting bioactivity [2] [9].
Table 1: Biosynthetic Comparison of Natural Avenanthramides vs. Synthetic Analogs
Feature | Natural Avenanthramides | 2-Hydroxy-4-propionamidobenzoic Acid |
---|---|---|
Core Scaffold | N-Cinnamoylanthranilic acid | N-Propionamidobenzoic acid |
Acyl Donor Precursor | Hydroxycinnamoyl-CoA (e.g., coumaroyl) | Propionyl-CoA (hypothetical) |
Key Enzymes | 4CL, HHT, CCoAOMT | Engineered BAHD acyltransferases |
Molecular Formula | C₁₇H₁₅NO₄ (Avn A) | C₁₀H₁₁NO₄ |
Molecular Weight (g/mol) | 297.3 (Avn A) | 209.2 |
The pharmacophore of 2-hydroxy-4-propionamidobenzoic acid retains two critical motifs from bioactive Avns:
Spectroscopic analyses (FT-IR, Raman) confirm key functional groups:
Surface-Enhanced Raman Spectroscopy (SERS) reveals concentration-dependent signal enhancement at 1580 cm⁻¹ (aromatic ring stretch) and 1100 cm⁻¹ (propionyl C-C bend), indicating nanoparticle-induced plasmonic effects useful for trace detection [10].
Density functional theory (DFT) simulations (B3LYP/6-311++G(d,p)) elucidate the compound’s lowest-energy conformation:
Molecular docking against cyclooxygenase-2 (COX-2) and NF-κB—targets modulated by Avns—predicts favorable binding:
Table 2: Computational Parameters for Bioactive Conformation
Parameter | Value (DFT) | Biological Relevance |
---|---|---|
H-bond Length (O2-H⋯O=C) | 1.86 Å | Stabilizes planar bioactive conformation |
Dipole Moment | 5.23 Debye | Enhanced solubility vs. Avns |
HOMO-LUMO Gap | 4.31 eV | Moderate kinetic stability |
Molecular Polarizability | 22.4 ų | Polar surface area = 77.8 Ų |
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